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Compound of Interest

Compound Name: CALCIUM PLUMBATE

Cat. No.: B1143677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structures of two

key calcium plumbate compounds: Calcium Orthoplumbate (Ca₂PbO₄) and Calcium

Metaplumbate (CaPbO₃). This document summarizes their crystallographic data, details the

experimental protocols for their synthesis and structural determination, and presents logical

workflows for these processes.

Crystallographic Data of Calcium Plumbates
The crystal structures of Ca₂PbO₄ and CaPbO₃ have been determined through powder X-ray

and neutron diffraction techniques. The key crystallographic parameters are summarized below

for comparative analysis.

Table 1: Crystallographic Data for Ca₂PbO₄
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Parameter Value (Source 1) Value (Source 2)

Crystal System Orthorhombic Orthorhombic

Space Group Pbam (No. 55) Pbam (No. 55)

Lattice Parameters a = 5.832 Å a = 3.427 Å

b = 9.766 Å b = 5.901 Å

c = 3.375 Å c = 9.908 Å

Unit Cell Volume 192.5 Å³ 199.8 Å³

Formula Units (Z) 2 4

Note: The discrepancy in lattice parameters for Ca₂PbO₄ may arise from different experimental

conditions or indexing conventions. Both sets of parameters are provided for a comprehensive

overview.

In the Ca₂PbO₄ structure, the lead(IV) ions are coordinated to six oxygen atoms, forming PbO₆

octahedra that share edges to create a three-dimensional network.[1] The calcium ions are

situated within this network and are coordinated to seven oxygen atoms.[1]

Table 2: Atomic Coordinates for Ca₂PbO₄ (Space Group:
Pbam)

Atom
Wyckoff
Position

x y z

Ca 4h 0.5 0.358 0.158

Pb 2a 0 0 0

O1 4g 0 0 0.25

O2 4h 0.5 0.142 0.842

Table 3: Crystallographic Data for CaPbO₃
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Parameter Value

Crystal System Orthorhombic

Space Group Pbnm (No. 62)

Structure Type Distorted Perovskite (GdFeO₃ type)[2][3]

Lattice Parameters a = 5.6710 Å

b = 5.8875 Å

c = 8.1495 Å

Unit Cell Volume 272.0 Å³

Formula Units (Z) 4

CaPbO₃ adopts a distorted perovskite structure.[2][3] This structure consists of a network of

corner-sharing PbO₆ octahedra, with the calcium ions located in the 12-fold coordination sites

within the framework. The distortion from the ideal cubic perovskite structure is due to the

relative sizes of the Ca²⁺ and Pb⁴⁺ cations.

Experimental Protocols
The determination of the crystal structures of calcium plumbates involves their synthesis

followed by characterization using diffraction methods.

Synthesis of Calcium Plumbates
This method involves the direct reaction of solid precursors at high temperatures.

Starting Materials:

Calcium oxide (CaO) or calcium nitrate (Ca(NO₃)₂)

Lead(II) oxide (PbO) or lead(II) nitrate (Pb(NO₃)₂)

Procedure:

The calcium and lead salts are weighed in a stoichiometric ratio of Ca:Pb of 2:1.[4]
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The powders are thoroughly ground in an agate mortar to ensure homogeneous mixing.[4]

The mixed powder is compacted into a corundum crucible.[4]

The crucible is placed in a muffle furnace and heated to between 600 and 800 °C for 24

hours.[4]

After cooling, the product is ground and may be washed with a dilute acid (e.g., acetic acid)

to remove any unreacted CaO.

The final product is filtered, washed with deionized water, and dried.

The perovskite phase of calcium plumbate requires high-pressure and high-temperature

conditions for its formation.[2][3]

Starting Materials:

Calcium orthoplumbate (Ca₂PbO₄)

Lead(IV) oxide (PbO₂)

Procedure:

A stoichiometric mixture of Ca₂PbO₄ and PbO₂ is prepared.

The mixture is subjected to high pressure (typically several GPa) and high temperature

(around 1000 °C) in a high-pressure apparatus, such as a multi-anvil press.

The sample is held at these conditions for a specific duration to allow for the phase

transformation to occur.

The sample is then quenched to room temperature before releasing the pressure to retain

the metastable high-pressure phase.

Crystal Structure Analysis
The primary techniques for elucidating the crystal structures of calcium plumbates are X-ray

Diffraction (XRD) and Neutron Diffraction.
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Instrumentation:

A powder diffractometer equipped with a Cu Kα (λ = 1.5406 Å) or similar X-ray source.

A detector, such as a scintillation counter or a position-sensitive detector.

Sample Preparation:

The synthesized calcium plumbate powder is finely ground to ensure random orientation of

the crystallites.

The powder is packed into a sample holder, and the surface is flattened.

Data Collection:

The sample is mounted in the diffractometer.

The X-ray diffraction pattern is recorded over a 2θ range, typically from 10° to 90°, with a

step size of 0.02° and a counting time of 1-2 seconds per step.

Neutron diffraction is particularly useful for accurately determining the positions of light atoms

like oxygen in the presence of heavy atoms like lead.

Instrumentation:

A high-flux neutron source (e.g., from a nuclear reactor or spallation source).

A neutron powder diffractometer with a position-sensitive detector.

Sample Preparation:

A sufficient amount of the powdered sample (typically a few grams) is loaded into a

vanadium can, which is used to minimize coherent scattering from the sample container.

Data Collection:

The diffraction pattern is collected at a constant wavelength or using a time-of-flight method

over a wide range of d-spacings.
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The collected powder diffraction data is analyzed using the Rietveld method to refine the crystal

structure parameters.

Procedure:

An initial structural model is proposed, including the space group, approximate lattice

parameters, and atomic positions.

The theoretical diffraction pattern is calculated from this model.

The calculated pattern is fitted to the experimental data by refining various parameters in a

least-squares process. These parameters include:

Instrumental parameters: Zero-point error, peak shape parameters.

Structural parameters: Lattice parameters, atomic coordinates, site occupancy factors,

and atomic displacement parameters (thermal parameters).

The refinement is continued until the difference between the calculated and observed

patterns is minimized, as indicated by goodness-of-fit indicators such as Rwp and χ².

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization

processes for calcium plumbates.

Workflow for Solid-State Synthesis of Ca₂PbO₄

Workflow for High-Pressure Synthesis of CaPbO₃

Workflow for Crystal Structure Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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